molecular formula C6H5ClN2O3 B11799750 2-Chloro-4-methoxypyrimidine-5-carboxylic acid

2-Chloro-4-methoxypyrimidine-5-carboxylic acid

Cat. No.: B11799750
M. Wt: 188.57 g/mol
InChI Key: ITARUCBLXOFCOQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxypyrimidine-5-carboxylic acid typically involves the chlorination of 4-methoxypyrimidine followed by carboxylation. One common method involves the reaction of 4-methoxypyrimidine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. The resulting 2-chloro-4-methoxypyrimidine is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.

    Esterification and Amidation: Products include esters and amides.

Scientific Research Applications

2-Chloro-4-methoxypyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and methoxy group contribute to its binding affinity and specificity towards enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing its inhibitory effects. The compound may inhibit enzyme activity by blocking substrate binding or interfering with catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-Chloro-5-methoxypyrimidine: Lacks the carboxylic acid group.

    2-Chloro-4-methoxypyridine: Pyridine ring instead of pyrimidine.

Uniqueness

2-Chloro-4-methoxypyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the pyrimidine ring, along with the carboxylic acid group, allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-chloro-4-methoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11)

InChI Key

ITARUCBLXOFCOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)O)Cl

Origin of Product

United States

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